molecular formula C18H12ClF4NOS B12266266 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-methoxy-4-(trifluoromethyl)quinoline

2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-methoxy-4-(trifluoromethyl)quinoline

Cat. No.: B12266266
M. Wt: 401.8 g/mol
InChI Key: YQXGDWARHORNQM-UHFFFAOYSA-N
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Description

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-7-METHOXY-4-(TRIFLUOROMETHYL)QUINOLINE is a complex organic compound that belongs to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-7-METHOXY-4-(TRIFLUOROMETHYL)QUINOLINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of Functional Groups: The chloro, fluoro, methoxy, and trifluoromethyl groups are introduced through various substitution reactions. For example, the chloro and fluoro groups can be introduced via halogenation reactions using reagents like chlorine and fluorine gas.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the quinoline derivative with a thiol compound, such as thiophenol, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-7-METHOXY-4-(TRIFLUOROMETHYL)QUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chloro or fluoro groups. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.

Scientific Research Applications

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-7-METHOXY-4-(TRIFLUOROMETHYL)QUINOLINE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-7-METHOXY-4-(TRIFLUOROMETHYL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication processes.

    Modulating Receptor Activity: Interacting with cellular receptors and influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluoroanisole: Shares similar functional groups but lacks the quinoline core.

    2-Chloro-6-fluorotoluene: Similar halogenated aromatic compound but with a different core structure.

    4-Chloro-2-fluoro-3-methoxyphenylboronic acid: Contains similar functional groups but is used primarily in boronic acid chemistry.

Uniqueness

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-7-METHOXY-4-(TRIFLUOROMETHYL)QUINOLINE is unique due to its combination of functional groups and the quinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H12ClF4NOS

Molecular Weight

401.8 g/mol

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-methoxy-4-(trifluoromethyl)quinoline

InChI

InChI=1S/C18H12ClF4NOS/c1-25-10-5-6-11-13(18(21,22)23)8-17(24-16(11)7-10)26-9-12-14(19)3-2-4-15(12)20/h2-8H,9H2,1H3

InChI Key

YQXGDWARHORNQM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=N2)SCC3=C(C=CC=C3Cl)F)C(F)(F)F

Origin of Product

United States

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